molecular formula C10H13ClN2 B178656 1-(4-Chlorophenyl)piperazine CAS No. 38212-33-8

1-(4-Chlorophenyl)piperazine

Cat. No. B178656
CAS RN: 38212-33-8
M. Wt: 196.67 g/mol
InChI Key: UNEIHNMKASENIG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)piperazine is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is also known as p-chlorophenylpiperazine and has the molecular formula C10H13ClN2 .


Synthesis Analysis

The synthesis of 1-(4-Chlorophenyl)piperazine is accomplished by stirring 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal by reductive amination in ethanol .


Molecular Structure Analysis

The molecular structure of 1-(4-Chlorophenyl)piperazine has been examined using density functional theory (DFT), using the Becke-3-Lee-Yang-Parr (B3LYP) functional and the 6-31G(d) and 6-311++G(d,p) basis sets . The molecular weight is 196.67 g/mol .


Chemical Reactions Analysis

The chemical reactions of 1-(4-Chlorophenyl)piperazine have been studied using various analytical methods, including gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-Chlorophenyl)piperazine have been analyzed using various spectroscopic techniques, including FT-IR, Raman, and NMR . Theoretical calculations have allowed the estimation of molecular electrostatic potential surfaces (MEPS), frontier molecular orbitals (FMO’s), HUMO-LUMO energy gap, and related parameters which depicted the potential kinetic stability and reactivity of the target compound .

Scientific Research Applications

Anticancer Properties

1-(4-Chlorophenyl)piperazine derivatives have demonstrated promising anticancer activities. For instance, a series of 1,2,4-triazine derivatives bearing piperazine amide moiety showed significant antiproliferative effects against MCF-7 breast cancer cells, with certain compounds exhibiting more potent activity compared to the known anticancer drug cisplatin (Yurttaş et al., 2014). Furthermore, another study synthesized [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, which displayed significant anticancer and antituberculosis activities in vitro, particularly against human breast cancer cell line MDA-MB-435 and M. tb h37Rv, a standard strain of tuberculosis (Mallikarjuna et al., 2014).

Structural and Electronic Characterization

Significant research has been done on the structural and electronic properties of 1-(4-Chlorophenyl)piperazine derivatives. One study provided detailed theoretical and experimental investigations into the structural, electronic, molecular, and biological properties of a specific derivative, offering valuable insights for future drug development (Bhat et al., 2018). Another study analyzed the spectroscopic characteristics of 1-(4-Chlorophenyl)piperazine using NMR, FTIR, and Raman techniques, helping in understanding the molecule's vibrational spectra and nuclear magnetic shielding tensors (Dikmen, 2019).

Antimicrobial Evaluation

Piperazine and triazolo-pyrazine derivatives were synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The study revealed that certain compounds, particularly those derived from 1-(4-Chlorophenyl)piperazine, showed superior antimicrobial activity, indicating their potential use in combating microbial infections (Patil et al., 2021).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

1-(4-chlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEIHNMKASENIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191592
Record name 1-(4-Chlorophenyl)piperazine
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Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-(4-Chlorophenyl)piperazine

CAS RN

38212-33-8
Record name 1-(4-Chlorophenyl)piperazine
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Record name 1-(4-Chlorophenyl)piperazine
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Record name 1-(4-Chlorophenyl)piperazine
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Record name 1-(4-Chlorophenyl)piperazine
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Record name 1-(4-CHLOROPHENYL)PIPERAZINE
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Synthesis routes and methods I

Procedure details

Trifluoroacetic acid (3 mL) was added dropwise with stiffing at 0° C. to a solution of t-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate (360.6 mg, 1.21 mmol, 1.00 equiv) in dichloromethane (12 mL). The resulting solution was stirred for 3 h at 20° C. in an oil bath. The pH value of the solution was adjusted to 7-8 with a saturated solution of sodium bicarbonate. The resulting solution was extracted with 6×20 mL of dichloromethane, the organic layers combined and dried over anhydrous sodium sulfate and concentrated under vacuum. This resulted in 264.5 mg (102%) of 1-(4-chlorophenyl)piperazine as a yellow solid.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
360.6 mg
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

1-(4-Chlorophenyl)piperazine dihydrochloride (1.31 g, 4.86 mmol) was added to a sodium hydroxide solution, and the resulting mixture was extracted with methylene chloride. The extract was dried over sodium sulfate and then filtered. The filtrate was concentrated under reduced pressure to afford 1-(4-chlorophenyl)piperazine.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
197
Citations
G DİKMEN - Eskişehir Technical University Journal of Science and …, 2019 - dergipark.org.tr
This paper were investigated spectroscopic studies of 1-(4-Chlorophenyl) piperazine (14CPP) with nuclear magnetic resonance (NMR), Fourier transform infrared (FTIR) and Raman …
Number of citations: 2 dergipark.org.tr
I Ben Gharbia, R Kefi, M El Glaoui… - … Section E: Structure …, 2008 - scripts.iucr.org
In the crystal structure of the title compound, (C10H15ClN2)[ZnCl4]·H2O, the Zn atom is coordinated by four Cl atoms in a tetrahedral geometry. The water molecules and the 1-(4-…
Number of citations: 5 scripts.iucr.org
S Löber, H Hübner, W Utz… - Journal of medicinal …, 2001 - ACS Publications
Structure dependent efficacy studies in the field of selective D4 ligands led to the 2-aminomethyl substituted azaindole 2 (FAUC 213) that displayed strong D4 binding, high subtype …
Number of citations: 112 pubs.acs.org
CB Pollard, TH Wicker Jr - Journal of the American Chemical …, 1954 - ACS Publications
Cerkovnikov and Stern reported the synthesis of a number of derivatives of 1-phenylpiperazine and the varying degree of physiological activity exhibited by these compounds. 2 These …
Number of citations: 54 pubs.acs.org
R man STANASZEK, Z Dariusz - Problems of Forensic Sciences, 2006 - arch.ies.gov.pl
1. In trod ucti on 1-(3-chlorophenyl) piperazine (mCPP) is a synthetic de riv a tive of piperazine. De riv a tives of piperazi ne were ini tially used in vet er i nary prac tice, amongst other …
Number of citations: 11 arch.ies.gov.pl
R Perrone, F Berardi, NA Colabufo… - Journal of medicinal …, 2000 - ACS Publications
N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (1), a high-affinity and selective dopamine D 4 receptor ligand, was chosen as a lead, and structural modifications …
Number of citations: 32 pubs.acs.org
S Paudel, S Acharya, G Yoon, KM Kim… - Bioorganic & Medicinal …, 2017 - Elsevier
Monoamine transporters regulate the concentration of monoamine neurotransmitters, which are essential for vital physiological processes, and their dysfunction can cause several …
Number of citations: 12 www.sciencedirect.com
VK Jain, B Jain, UK Sharma, D Saha - Int J Curr Pharm Res, 2011 - academia.edu
Piperazines are the important group of compounds reported to have diverse biological activity like anthelmintic, antihistaminic, anticancer, antidepressant and hence the present study …
Number of citations: 38 www.academia.edu
L Hondebrink, EJP Hermans, S Schmeink… - Neurotoxicology, 2015 - Elsevier
Piperazine derivatives are a class of psychoactive substances applied in prescription medicines like antidepressants as well as in drugs of abuse. They are known to increase brain …
Number of citations: 14 www.sciencedirect.com
X Zhang, K Hodgetts, S Rachwal, H Zhao… - Journal of medicinal …, 2000 - ACS Publications
The dopaminergic receptor profile of a series of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines was examined. Aromatic substitution patterns were varied with the goal of …
Number of citations: 65 pubs.acs.org

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